3-[1-(4-Iodophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile
CAS No.:
Cat. No.: VC17742410
Molecular Formula: C15H15IN2O2
Molecular Weight: 382.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15IN2O2 |
|---|---|
| Molecular Weight | 382.20 g/mol |
| IUPAC Name | 3-[1-(4-iodophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile |
| Standard InChI | InChI=1S/C15H15IN2O2/c1-10(9-17)14(19)13-3-2-8-18(15(13)20)12-6-4-11(16)5-7-12/h4-7,10,13H,2-3,8H2,1H3 |
| Standard InChI Key | WWFKBVARXSTXIO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C#N)C(=O)C1CCCN(C1=O)C2=CC=C(C=C2)I |
Introduction
The compound 3-[1-(4-Iodophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile is a synthetic organic molecule with the molecular formula C15H15IN2O2 and a molecular weight of 382.20 g/mol . This compound belongs to the class of piperidine derivatives, which are widely studied for their pharmacological and chemical properties.
Synthesis
The synthetic pathway for this compound typically involves:
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The preparation of the piperidinone scaffold.
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Functionalization with an iodophenyl group at position 1.
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Introduction of the oxopropanenitrile side chain.
Detailed synthetic methods for similar compounds often employ:
Potential Applications
Although no direct biological or pharmacological data are available for this compound, its structural features suggest potential applications in medicinal chemistry:
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Drug Design: Piperidine derivatives are known for their roles as intermediates in drug discovery, particularly in targeting central nervous system (CNS) disorders.
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Radiopharmaceuticals: The iodine atom in the structure could enable radiolabeling, making it suitable for imaging or therapeutic applications.
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Organic Synthesis: The nitrile and ketone groups provide reactive sites for further functionalization.
Comparison with Related Compounds
To understand its significance, we compare it with structurally similar compounds:
Research Gaps and Future Directions
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Biological Evaluation: No experimental data on the biological activity of this compound have been reported yet.
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Studies on receptor binding, enzyme inhibition, or cytotoxicity could reveal its pharmacological potential.
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Physicochemical Properties: Key properties such as solubility, stability, and melting point remain unreported.
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These parameters are critical for assessing its drug-likeness.
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Synthetic Optimization: Developing efficient and scalable synthetic routes could facilitate its broader application.
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